molecular formula C16H14N4O B606798 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1628208-23-0

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B606798
M. Wt: 278.315
InChI Key: DHXKRMSKXLDZGY-UHFFFAOYSA-N
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Description

“6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C16H14N4O . It is a white solid and is often used in pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,19H,1-2H3;1H . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 332–334 °C . .

Scientific Research Applications

  • Synthesis Methods :

    • A study demonstrated the efficient on-water synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst. This process offers environmental benefits due to the use of water as a solvent and exhibits a broad substrate scope (Gol, Khatri, & Barot, 2019).
    • Another study focused on the catalyst-free Biginelli-type synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines, which proceeds in boiling DMF to yield the desired products in good yields (Kolosov, Beloborodov, Orlov, & Dotsenko, 2016).
  • Potential Therapeutic Applications :

    • Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as anti-proliferative agents in cancer research. One study synthesized a series of these compounds and evaluated their in-vitro anti-proliferative activity against various cancer cell lines, revealing moderate to potent activity in specific compounds (Attia et al., 2019).
  • Chemical Reactions and Properties :

    • Research on the reactions of 2-methylthiopyrimidines led to the synthesis of new fused pyrimidines, demonstrating the versatility of these compounds in creating diverse heterocyclic structures (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
    • A study explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines, focusing on the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. This research contributes to a deeper understanding of the structural and chemical properties of these compounds (Chimichi et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRQCOVGLGFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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